molecular formula C12H14N2OS B3023629 (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 4333-20-4

(S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No. B3023629
CAS RN: 4333-20-4
M. Wt: 234.32 g/mol
InChI Key: HEIKHJHSVLQGGN-UHFFFAOYSA-N
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Description

The compound (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a derivative of the 2-thioxoimidazolidin-4-one class. This class of compounds is known for its biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is discussed, which allows for an extrapolation of its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives has been described using S-amino acids and phenylisothiocyanate in the presence of Et3N/DMF-H2O at room temperature, offering a simple and efficient method with excellent yields . Another synthetic approach involves the use of sodium oxalate in water, monitored by TLC, and the resulting compounds are characterized by NMR, IR, and mass spectrometry . These methods provide a foundation for the synthesis of the specific compound , suggesting that similar conditions could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is characterized by the presence of a 2-thioxoimidazolidin-4-one core with various substituents that can influence the compound's orientation and interactions with biological targets. Molecular docking analyses of related compounds have shown that the substituents can fit into the hydrophobic cavity of HIV-1 gp41, with important ionic interactions occurring with specific amino acids such as lysine 574 . This implies that the molecular structure of this compound could also allow for specific interactions with biological targets, depending on its substituents.

Chemical Reactions Analysis

The chemical reactivity of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is not explicitly detailed in the provided papers. However, the biological activity assays suggest that these compounds can interact with enzymes and proteins, indicating that they may undergo chemical reactions relevant to their mechanism of action, such as the formation of hydrogen bonds or ionic interactions with amino acid residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones are likely to include moderate solubility in organic solvents and water, as implied by the use of DMF-H2O and water in their synthesis . The presence of a phenyl group and a 2-thioxoimidazolidin-4-one core suggests that these compounds may exhibit aromatic character and potential hydrogen bonding capabilities. The specific physical properties such as melting point, boiling point, and solubility of this compound would need to be determined experimentally.

Mechanism of Action

Target of Action

PTH-valine, also known as Phenylthiohydantoin-valine, primarily targets the parathyroid hormone receptor (PTHR1) . PTHR1 is a seven transmembrane domain-containing, G protein-coupled receptor (GPCR) that mediates the actions of PTH in bone and kidney cells .

Mode of Action

PTH-valine interacts with PTHR1 via a “two-site” mechanism . The C-terminal portion of the bioactive PTH peptide interacts with the amino-terminal extracellular domain (ECD) of the PTHR1 to establish binding affinity. The N-terminal portion of the ligand interacts with the transmembrane domain (TMD) region of the receptor to induce receptor activation and signal transduction .

Biochemical Pathways

The activated PTHR1 couples strongly to the cAMP/PKA signaling pathway, but can also couple to other pathways, including the PLC/IP3/PKC and ERK-1/2 pathways . The agonist-bound PTHR1 couples efficiently to several signal transduction pathways, including the cAMP/PKA and PLC/IP3/PKC pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 23432 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PTH-valine’s action is the fine regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be harmful if inhaled, ingested, or if they come into contact with the skin . It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The future directions for the study of a compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research may involve clinical trials .

properties

IUPAC Name

3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKHJHSVLQGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952103
Record name 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4333-20-4, 29635-81-2
Record name 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4333-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029635812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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